molecular formula C20H24ClN3O B2935723 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 301194-25-2

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2935723
CAS RN: 301194-25-2
M. Wt: 357.88
InChI Key: KYDOLRFKHXJXAD-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide” is a chemical compound with a piperazine moiety . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 537.5±50.0 °C, and its predicted density is 1.209±0.06 g/cm3 . The predicted pKa value is 14.62±0.70 .

Future Directions

The future directions in the research of this compound could involve exploring its potential biological and pharmaceutical activities, given the wide range of activities exhibited by piperazine derivatives . Additionally, the development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-15-10-16(2)12-18(11-15)22-20(25)14-23-6-8-24(9-7-23)19-5-3-4-17(21)13-19/h3-5,10-13H,6-9,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDOLRFKHXJXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide

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